2,4(1H,3H)-Pyrimidinedione, 1-(2,3-bis(hydroxymethyl)cyclobutyl)-, (1alpha,2beta,3alpha)-(1)-
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Overview
Description
2,4(1H,3H)-Pyrimidinedione, 1-(2,3-bis(hydroxymethyl)cyclobutyl)-, (1alpha,2beta,3alpha)-(1)- is a complex organic compound with a unique structure that includes a pyrimidinedione core and a cyclobutyl ring substituted with hydroxymethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 1-(2,3-bis(hydroxymethyl)cyclobutyl)-, (1alpha,2beta,3alpha)-(1)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,4(1H,3H)-Pyrimidinedione, 1-(2,3-bis(hydroxymethyl)cyclobutyl)-, (1alpha,2beta,3alpha)-(1)- can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The hydroxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
2,4(1H,3H)-Pyrimidinedione, 1-(2,3-bis(hydroxymethyl)cyclobutyl)-, (1alpha,2beta,3alpha)-(1)- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 1-(2,3-bis(hydroxymethyl)cyclobutyl)-, (1alpha,2beta,3alpha)-(1)- involves its interaction with specific molecular targets. The hydroxymethyl groups and the pyrimidinedione core play crucial roles in binding to enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2,4(1H,3H)-Pyrimidinedione, 1-(2,3-bis(hydroxymethyl)cyclobutyl)-, (1alpha,2beta,3alpha)-(1)- include:
2,4(1H,3H)-Pyrimidinedione derivatives: Compounds with variations in the substituents on the pyrimidinedione core.
Cyclobutyl derivatives: Compounds with different functional groups attached to the cyclobutyl ring.
Uniqueness
The uniqueness of 2,4(1H,3H)-Pyrimidinedione, 1-(2,3-bis(hydroxymethyl)cyclobutyl)-, (1alpha,2beta,3alpha)-(1)- lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
126452-00-4 |
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Molecular Formula |
C10H14N2O4 |
Molecular Weight |
226.23 g/mol |
IUPAC Name |
1-[(1R,2R,3S)-2,3-bis(hydroxymethyl)cyclobutyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O4/c13-4-6-3-8(7(6)5-14)12-2-1-9(15)11-10(12)16/h1-2,6-8,13-14H,3-5H2,(H,11,15,16)/t6-,7-,8-/m1/s1 |
InChI Key |
JDMYRKJPHRTOTJ-BWZBUEFSSA-N |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H]1N2C=CC(=O)NC2=O)CO)CO |
Canonical SMILES |
C1C(C(C1N2C=CC(=O)NC2=O)CO)CO |
Origin of Product |
United States |
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